8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL
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Overview
Description
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including phenylsulfanyl and hydroxyl groups, which contribute to its diverse chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the core structure: This involves the reaction of appropriate starting materials to form the trideca-7,11-dien backbone.
Introduction of phenylsulfanyl groups: Phenylsulfanyl groups are introduced through nucleophilic substitution reactions, often using thiophenol as a reagent.
Hydroxylation: The hydroxyl group is introduced via oxidation reactions, typically using reagents such as hydrogen peroxide or other oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Thiophenol, halogenated compounds.
Major Products
Scientific Research Applications
8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-OL involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups may interact with enzymes or receptors, modulating their activity. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Properties
CAS No. |
833480-05-0 |
---|---|
Molecular Formula |
C27H36OS2 |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
8,12-dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol |
InChI |
InChI=1S/C27H36OS2/c1-5-13-26(28)27(29-24-16-8-6-9-17-24,30-25-18-10-7-11-19-25)21-20-23(4)15-12-14-22(2)3/h6-11,14,16-20,26,28H,5,12-13,15,21H2,1-4H3 |
InChI Key |
CYTZMNMYDROREY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(CC=C(C)CCC=C(C)C)(SC1=CC=CC=C1)SC2=CC=CC=C2)O |
Origin of Product |
United States |
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